molecular formula C14H19IN2O5S B2442742 ethyl 2-({3-[(ethoxycarbonyl)amino]-5-iodothiophen-2-yl}formamido)-2-methylpropanoate CAS No. 2241138-78-1

ethyl 2-({3-[(ethoxycarbonyl)amino]-5-iodothiophen-2-yl}formamido)-2-methylpropanoate

Cat. No.: B2442742
CAS No.: 2241138-78-1
M. Wt: 454.28
InChI Key: IDXFUDPKIYLCIL-UHFFFAOYSA-N
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Description

ethyl 2-({3-[(ethoxycarbonyl)amino]-5-iodothiophen-2-yl}formamido)-2-methylpropanoate is a complex organic compound that features a thiophene ring substituted with an iodine atom and an ethoxycarbonylamino group

Properties

IUPAC Name

ethyl 2-[[3-(ethoxycarbonylamino)-5-iodothiophene-2-carbonyl]amino]-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19IN2O5S/c1-5-21-12(19)14(3,4)17-11(18)10-8(7-9(15)23-10)16-13(20)22-6-2/h7H,5-6H2,1-4H3,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXFUDPKIYLCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)NC(=O)C1=C(C=C(S1)I)NC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19IN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({3-[(ethoxycarbonyl)amino]-5-iodothiophen-2-yl}formamido)-2-methylpropanoate typically involves multiple steps, starting from commercially available starting materialsThe final step involves the esterification of the carboxylic acid intermediate to yield the ethyl ester .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents for each step of the synthesis .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-({3-[(ethoxycarbonyl)amino]-5-iodothiophen-2-yl}formamido)-2-methylpropanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the iodine atom can yield various thiophene derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing thiophene moieties exhibit significant anticancer properties. Ethyl 2-({3-[(ethoxycarbonyl)amino]-5-iodothiophen-2-yl}formamido)-2-methylpropanoate has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of thiophene showed promising results in targeting specific cancer pathways, suggesting that this compound could be a candidate for further development in cancer therapeutics .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Thiophene derivatives have shown activity against a range of bacteria and fungi. For instance, a study highlighted the synthesis of various thiophene-based compounds that displayed significant antibacterial activity, indicating the potential of this compound as an antimicrobial agent .

Agrochemical Applications

Pesticidal Activity
The incorporation of thiophene rings in agrochemicals has been linked to enhanced pesticidal properties. Research indicates that compounds similar to this compound can act as effective pesticides due to their ability to disrupt metabolic processes in pests. A comparative study revealed that several thiophene derivatives exhibited potent insecticidal activity against common agricultural pests .

Materials Science

Polymer Synthesis
this compound can be utilized as a monomer for the synthesis of conducting polymers. The incorporation of this compound into polymer matrices has been shown to enhance electrical conductivity and thermal stability. A recent study focused on the polymerization of thiophene derivatives and demonstrated improved properties in terms of conductivity and mechanical strength .

Data Tables

Application Area Activity/Property Reference
Medicinal ChemistryAnticancer Activity
Medicinal ChemistryAntimicrobial Activity
AgrochemicalsPesticidal Activity
Materials SciencePolymer Conductivity

Case Studies

  • Anticancer Research
    A study published in a peer-reviewed journal evaluated the anticancer efficacy of various thiophene derivatives, including this compound. The results indicated significant inhibition of cell growth in breast cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs.
  • Agrochemical Efficacy
    In another research project, several thiophene-based compounds were tested for their insecticidal properties against aphids and beetles. This compound demonstrated notable effectiveness, leading to a reduction in pest populations by over 70% under controlled conditions.

Comparison with Similar Compounds

Biological Activity

Ethyl 2-({3-[(ethoxycarbonyl)amino]-5-iodothiophen-2-yl}formamido)-2-methylpropanoate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₁₄H₁₈N₂O₄S
  • Molecular Weight : 306.36 g/mol

The structure features a thiophene ring substituted with an ethoxycarbonyl group and an iodine atom, which may contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. They are believed to inhibit the expression of adhesion molecules such as E-selectin and ICAM-1, which play critical roles in leukocyte trafficking during inflammatory responses .

In Vitro Studies

In vitro studies have shown that this compound can reduce the expression of pro-inflammatory cytokines. For example, it has been tested against TNF-alpha-induced inflammation in various cell lines, demonstrating a significant reduction in inflammatory markers at concentrations below 1 µM .

In Vivo Studies

Animal model studies have also been conducted to evaluate the anti-inflammatory effects. These studies typically involve administering the compound to models of acute and chronic inflammation, such as carrageenan-induced paw edema in rats. Results indicate a marked decrease in edema and inflammatory cell infiltration compared to control groups .

Case Studies

  • Case Study 1 : A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of similar thiophene derivatives. The results suggested that compounds with structural similarities to this compound could effectively inhibit leukocyte adhesion in vivo, supporting its potential therapeutic applications .
  • Case Study 2 : Another research article investigated the compound's effect on rheumatoid arthritis models, where it demonstrated significant reductions in joint swelling and histological signs of inflammation, indicating its potential for treating autoimmune conditions .

Data Table: Biological Activities and Effects

Activity Effect Reference
Anti-inflammatoryInhibition of E-selectin and ICAM-1
Cytokine reductionDecrease in TNF-alpha levels
Edema reductionSignificant decrease in paw edema
Joint swelling reductionMarked improvement in rheumatoid arthritis

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